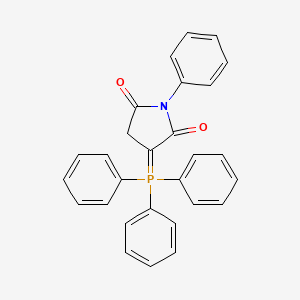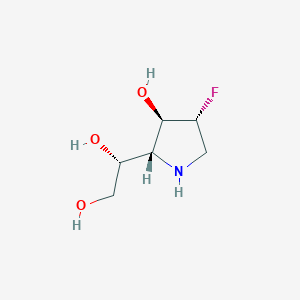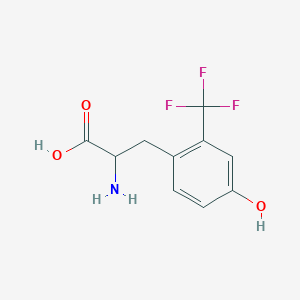
2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-DL-tyrosine is a synthetic amino acid derivative where a trifluoromethyl group (-CF3) is substituted at the ortho position of the tyrosine aromatic ring. This modification imparts unique physicochemical properties to the molecule, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-DL-tyrosine typically involves the introduction of the trifluoromethyl group into the tyrosine structure. One common method is the trifluoromethylation of tyrosine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium fluoride (CsF). The reaction is often carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-DL-tyrosine may involve continuous flow processes to enhance efficiency and scalability. These methods utilize readily available precursors and environmentally friendly reagents, making the process more sustainable .
化学反応の分析
Types of Reactions: 2-(Trifluoromethyl)-DL-tyrosine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic ring or the trifluoromethyl group, leading to the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl sulfoxides, while reduction can produce partially hydrogenated derivatives .
科学的研究の応用
2-(Trifluoromethyl)-DL-tyrosine has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(Trifluoromethyl)-DL-tyrosine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic effects .
類似化合物との比較
- Trifluoromethane (H-CF3)
- 1,1,1-Trifluoroethane (H3C-CF3)
- Hexafluoroacetone (F3C-CO-CF3)
Comparison: Compared to these compounds, 2-(Trifluoromethyl)-DL-tyrosine is unique due to its amino acid backbone, which allows it to integrate into biological systems more effectively. Its trifluoromethyl group imparts enhanced stability and reactivity, making it a valuable tool in both research and industrial applications .
特性
分子式 |
C10H10F3NO3 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC名 |
2-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)7-4-6(15)2-1-5(7)3-8(14)9(16)17/h1-2,4,8,15H,3,14H2,(H,16,17) |
InChIキー |
YMUVYZRNMOVOGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)

![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)

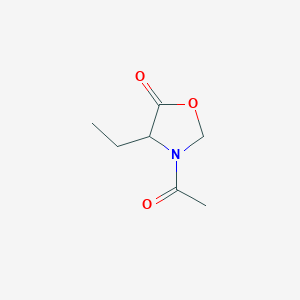

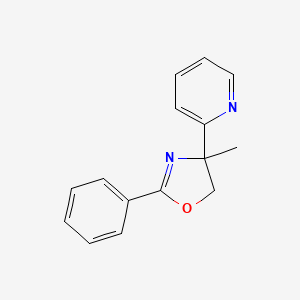


![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
